N-(3-(dimethylamino)propyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
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Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-8-(4-ethoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O3/c1-4-28-15-8-6-14(7-9-15)24-12-13-25-18(27)16(21-22-19(24)25)17(26)20-10-5-11-23(2)3/h6-9H,4-5,10-13H2,1-3H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGOFMDZORBZFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (CAS No. 946361-49-5) is a complex heterocyclic compound that exhibits a range of biological activities due to its unique structural features. This compound belongs to a class of imidazo[2,1-c][1,2,4]triazine derivatives known for their potential therapeutic applications. The following sections will detail the biological activity of this compound based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C19H26N6O3
- Molecular Weight : 386.4 g/mol
- Structural Features : The compound features a tetrahydroimidazo core with a dimethylamino group and an ethoxyphenyl substituent which contribute to its biological properties.
Biological Activities
Research has indicated that compounds similar to this compound exhibit various biological activities:
1. Antimicrobial Activity
Studies have shown that certain derivatives of this compound possess significant antimicrobial properties. For instance:
- Analog with Fluorophenyl Substitution : Exhibited notable antimicrobial activity against various bacterial strains.
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential:
- Mechanism : Inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways have been observed in vitro.
3. Cytotoxicity
Cytotoxic effects against cancer cell lines have been reported:
- Example : An analog with bromothiophen substitution demonstrated significant cytotoxicity in breast cancer cell lines.
The biological activity of this compound is attributed to its interaction with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : The compound may act as an antagonist or modulator of specific GPCRs involved in inflammatory and pain pathways .
Case Studies
Several studies have focused on the pharmacological evaluation of this compound:
Study 1: Antimicrobial Evaluation
A study assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) that supports its potential as an antimicrobial agent.
Study 2: Anti-inflammatory Assessment
In vivo studies demonstrated the ability of the compound to reduce inflammation in animal models induced by carrageenan. The results showed a significant reduction in paw edema compared to control groups.
Data Summary Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-(dimethylamino)propyl)-8-(4-fluorophenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | Fluorophenyl substitution | Antimicrobial |
| N-[3-(dimethylamino)propyl]-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | Methylphenyl substitution | Anti-inflammatory |
| 8-(5-bromothiophen-2-yl)-N-[3-(dimethylamino)propyl]-6-methylimidazo[2,1-c][1,2]triazine | Bromothiophen substitution | Cytotoxic |
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